Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate
CAS No.: 327092-77-3
Cat. No.: VC5229167
Molecular Formula: C17H12FNO2
Molecular Weight: 281.286
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327092-77-3 |
|---|---|
| Molecular Formula | C17H12FNO2 |
| Molecular Weight | 281.286 |
| IUPAC Name | methyl 2-(4-fluorophenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C17H12FNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 |
| Standard InChI Key | JLPCIFSCLMVANF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a planar quinoline ring system with a fluorinated aromatic substituent. The quinoline core consists of a benzene ring fused to a pyridine ring, while the 4-fluorophenyl group introduces steric and electronic effects that modulate solubility and target binding. The methyl ester at the 4-position enhances stability and facilitates further derivatization via hydrolysis or transesterification .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.286 g/mol |
| CAS Registry Number | 327092-77-3 |
| IUPAC Name | Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate |
| Lipophilicity (LogP) | Estimated 3.2 (calculated via ChemAxon) |
The fluorine atom’s electronegativity increases the compound’s lipophilicity, promoting membrane permeability—a critical factor for bioavailability .
Synthesis and Industrial Scalability
Pfitzinger Reaction and Suzuki Coupling
| Parameter | Cyclization Step | Reduction Step |
|---|---|---|
| Catalyst | MgCl₂ | KBH₄/MgCl₂ |
| Solvent | Toluene | THF/Toluene |
| Temperature | 105°C | 105°C |
| Yield | 85% | 94% |
This method eliminates intermediate purification, reducing production costs and time .
Biological Activities and Mechanistic Insights
Antimalarial Activity
Quinoline derivatives inhibit Plasmodium falciparum growth by targeting translation elongation factor 2 (EF2). Molecular dynamics (MD) simulations reveal that the 4-fluorophenyl group stabilizes the compound within EF2’s active site through:
-
π-π stacking with Phe311 (62% simulation time)
-
Water-mediated hydrogen bonds with Glu304 (45% simulation time) .
| Quantity | Price (USD) | Purity |
|---|---|---|
| 1 g | 648.81 | 95% |
| 2.5 g | 852.21 | 95% |
| 5 g | 1,005.43 | 95% |
Future Directions and Challenges
While Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate shows therapeutic promise, its pharmacokinetic profile requires optimization. Proposed strategies include:
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